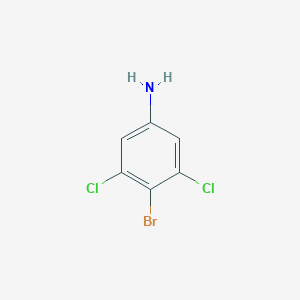

4-Bromo-3,5-dichloroaniline

Descripción

4-Bromo-3,5-dichloroaniline (CAS: 1940-29-0) is a halogenated aniline derivative with the molecular formula C₆H₄BrCl₂N and a molecular weight of 240.91 g/mol . It is a purple crystalline solid (as synthesized in urea-based pharmaceutical intermediates) and is primarily used in research settings, particularly in medicinal chemistry for synthesizing adjuvants that enhance antibiotic efficacy against resistant bacterial strains .

Propiedades

IUPAC Name |

4-bromo-3,5-dichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrCl2N/c7-6-4(8)1-3(10)2-5(6)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPGULWHAXFEIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Br)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1940-29-0 | |

| Record name | 4-Bromo-3,5-dichlorobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-3,5-dinitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001940290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Métodos De Preparación

Reaction Mechanism and Directing Effects

The amine group in 3,5-dichloroaniline activates the aromatic ring for electrophilic substitution, preferentially directing bromine to the para position (C4) relative to the -NH₂ group. However, uncontrolled bromination risks over-substitution or side reactions. To mitigate this, in situ protection of the amine group is critical.

Stepwise Synthesis

-

Protection : Acetylation of 3,5-dichloroaniline using acetic anhydride forms 3,5-dichloroacetanilide, reducing the ring’s activation and directing bromination to the C4 position.

-

Bromination : Treatment with bromine (Br₂) in dichloromethane at 0–5°C in the presence of iron(III) bromide (FeBr₃) yields 4-bromo-3,5-dichloroacetanilide.

-

Deprotection : Hydrolysis with aqueous HCl regenerates the amine group, producing 4-bromo-3,5-dichloroaniline.

Optimized Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C (bromination) |

| Catalyst | FeBr₃ (0.1 equiv) |

| Reaction Time | 4–6 hours |

| Yield | 78–82% |

Isomerization of Monobromodichlorobenzenes Followed by Amination

Industrial-Scale Isomerization

This method leverages aluminum chloride (AlCl₃)-catalyzed isomerization to achieve the desired substitution pattern.

Procedure

-

Bromination of Dichlorobenzene :

-

Isomerization :

-

Amination :

Key Data

| Step | Conditions | Yield |

|---|---|---|

| Bromination | 50–70°C, 2 hours | 65–70% |

| Isomerization | 160–180°C, 4 hours | 85–90% |

| Amination | 170°C, 5 hours | 88–92% |

Diazotization and Sandmeyer Reaction

Nitro Group Intermediate Strategy

This method avoids direct bromination of the amine by utilizing a nitro group as a temporary directing and protecting group.

Synthetic Pathway

-

Nitration :

-

Bromination :

-

Reduction :

Advantages

-

Avoids side reactions associated with amine-directed bromination.

Comparative Analysis of Methods

Yield and Scalability

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Directed Bromination | 78–82 | Moderate | High |

| Isomerization/Amination | 85–92 | High | Moderate |

| Nitration-Reduction | 90–95 | Low | Low |

Challenges and Innovations

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3,5-dichloroaniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other functional groups under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon or iron powder in the presence of hydrochloric acid.

Major Products:

Substitution: Formation of various substituted anilines.

Oxidation: Formation of nitroanilines.

Reduction: Formation of aminobenzenes.

Aplicaciones Científicas De Investigación

Chemical Synthesis

4-Bromo-3,5-dichloroaniline serves as an important intermediate in the synthesis of various organic compounds. Its halogenated structure allows for further functionalization, making it valuable in the production of:

- Pharmaceuticals : Used in the synthesis of drugs targeting various diseases.

- Agrochemicals : Acts as a precursor for herbicides and pesticides.

- Dyes and Pigments : Employed in creating colorants for textiles and inks.

Table 1: Applications in Chemical Synthesis

| Application Type | Examples |

|---|---|

| Pharmaceuticals | Antimicrobial agents |

| Agrochemicals | Herbicides, fungicides |

| Dyes | Textile dyes |

Research indicates that this compound exhibits notable biological activity. It has been studied for its antimicrobial and antifungal properties, making it a candidate for therapeutic applications.

Case Study Insights

A study demonstrated that derivatives of this compound showed significant antimicrobial activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against Staphylococcus aureus and other pathogens .

| Activity Type | MIC Values (µg/mL) | Tested Organisms |

|---|---|---|

| Antimicrobial | 1 - 4 | Staphylococcus aureus |

| Antifungal | Not specified | Various fungal strains |

Industrial Applications

In addition to its role in research, this compound is utilized in various industrial processes:

- Production of Specialty Chemicals : Used in synthesizing high-performance materials.

- Environmental Science : Studied for its potential effects on ecosystems and as a marker for pollution.

Regulatory and Safety Considerations

Due to its chemical properties, this compound is subject to regulatory scrutiny. Safety data sheets emphasize the importance of handling this compound with care due to potential toxicity.

Mecanismo De Acción

The mechanism of action of 4-Bromo-3,5-dichloroaniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting metabolic processes. The bromine and chlorine substituents influence its reactivity and binding affinity to various biological molecules .

Comparación Con Compuestos Similares

Key Properties:

- Solubility : Soluble in DMSO (10 mM stock solution recommended) .

- Storage : Stable at room temperature (RT) when protected from light; long-term storage at -80°C (6 months) or -20°C (1 month) .

- Spectral Data :

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Features

The table below compares 4-bromo-3,5-dichloroaniline with analogs differing in halogenation, substituent position, or functional groups:

Reactivity and Functional Differences

Halogen Effects :

- Bromine and chlorine are electron-withdrawing groups (EWGs), directing electrophilic substitution to the para position. Fluorine (smaller, less EWG) in 4-bromo-3,5-difluoroaniline increases solubility and alters reaction kinetics .

- Nitro groups in 4-bromo-3,5-dinitroaniline strongly deactivate the aromatic ring, making it suitable for high-energy material synthesis .

Synthetic Utility :

Physicochemical Properties

- Solubility : this compound requires DMSO for solubility, while methyl- or methoxy-substituted analogs (e.g., 4-bromo-3,5-dimethylanisole) are more lipophilic .

- Thermal Stability : Nitro-substituted derivatives (e.g., 4-bromo-3,5-dinitroaniline) exhibit higher melting points (~207°C) due to strong intermolecular interactions .

Actividad Biológica

4-Bromo-3,5-dichloroaniline (C6H4BrCl2N) is a halogenated aromatic amine that has garnered attention for its diverse biological activities. This compound is characterized by the presence of both bromine and chlorine substituents on the aromatic ring, which significantly influences its chemical behavior and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action.

- Molecular Formula : C6H4BrCl2N

- Molecular Weight : Approximately 228.96 g/mol

- CAS Number : 1940-29-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 15.62 µg/mL | 31.25 µg/mL |

| Escherichia coli | 31.25 µg/mL | 62.50 µg/mL |

| Candida albicans | 62.50 µg/mL | 125.00 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 15.2 |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been identified as an inhibitor of cytochrome P450 enzymes (CYP1A2 and CYP2C9), which are crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs.

- Cell Signaling Pathways : Research suggests that it may modulate various signaling pathways involved in cell growth and apoptosis, particularly through interactions with nuclear receptors such as PPARγ .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of various halogenated anilines, including this compound. The results demonstrated its effectiveness against resistant bacterial strains, highlighting its potential use in clinical settings.

- Cancer Cell Line Assessment : In a study focusing on breast cancer cells, this compound was shown to significantly reduce cell viability and induce apoptosis through caspase activation pathways . This suggests its potential role as a therapeutic agent in cancer treatment.

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-3,5-dichloroaniline, and what factors influence yield?

Methodological Answer: The synthesis typically involves bromination of 3,5-dichloroaniline or halogen-exchange reactions. A common approach uses brominating agents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C). Catalytic Lewis acids (e.g., FeCl₃) may enhance regioselectivity . Yield optimization requires monitoring reaction time (6–12 hours) and stoichiometric ratios (1:1.2 substrate-to-bromine agent). Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to isolate high-purity product (>95%) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Combine analytical techniques:

- GC-MS : Confirm molecular weight (240.91 g/mol) and detect impurities using electron ionization (EI) at 70 eV .

- ¹H/¹³C NMR : Identify aromatic proton environments (δ 6.8–7.2 ppm for NH₂-substituted benzene) and bromine/chlorine-induced deshielding .

- HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection (254 nm) to assess purity (>98%) .

Cross-validate with elemental analysis (C, H, N, Br, Cl) to ensure stoichiometric consistency .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for brominated aniline derivatives?

Methodological Answer: Contradictions often arise from isomer formation or solvent effects. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference in NMR .

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., bromine vs. chlorine orientation) .

For HPLC retention time discrepancies, standardize mobile phase pH and column temperature .

Q. What is the role of substituent electronic effects in the reactivity of this compound?

Methodological Answer: The electron-withdrawing bromine and chlorine groups deactivate the aromatic ring, directing electrophilic substitution to the para position relative to NH₂. Reactivity can be quantified via Hammett constants (σₚ for Br: +0.23, Cl: +0.47), predicting reduced nucleophilicity compared to unsubstituted aniline. Kinetic studies (e.g., monitoring azo coupling rates under varying pH) reveal steric hindrance from the 3,5-dichloro groups limits accessibility for bulky electrophiles .

Q. How can researchers design experiments to address competing reaction pathways in derivative synthesis?

Methodological Answer: To mitigate side reactions (e.g., dehalogenation or dimerization):

- In situ Monitoring : Use FTIR to track intermediate formation (e.g., C-Br stretch at 550–600 cm⁻¹) .

- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to predict activation energies for bromine displacement vs. ring substitution .

- Parallel Synthesis : Screen reaction conditions (solvent, catalyst, temperature) in microfluidic reactors to identify optimal pathways .

Q. What methodologies are effective for studying environmental degradation pathways of this compound?

Methodological Answer:

- Photolysis Studies : Expose the compound to UV light (λ = 254 nm) in aqueous solutions, analyzing degradation products via LC-MS/MS. Major pathways include debromination (m/z shift from 240.91 to 160.0) and hydroxyl radical attack .

- Microbial Degradation : Use soil slurry assays (Pseudomonas spp.) with GC-ECD to monitor dehalogenation over 14 days .

- QSPR Models : Corporate logP (2.8) and H-bond donor counts (1) to predict biodegradation half-lives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.